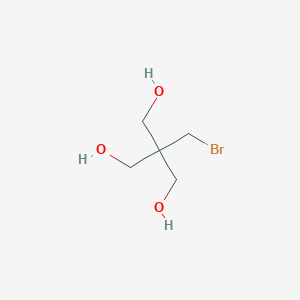

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-

Beschreibung

The exact mass of the compound 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHHBAUIJVTLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066461 | |

| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19184-65-7 | |

| Record name | 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19184-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(hydroxymethyl)(bromomethyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3TKC3RXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-

This guide provides a comprehensive overview of the synthesis of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-, a valuable chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of a Versatile Building Block

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- (also known as monobromopentaerythritol) is a key synthetic compound with the CAS number 19184-65-7.[1] Its structure, featuring a central carbon atom bonded to a bromomethyl group and three hydroxymethyl groups, provides a unique combination of reactivity.[2] The bromomethyl group serves as an excellent leaving group for nucleophilic substitution, while the primary hydroxyl groups are amenable to esterification, etherification, and oxidation. This versatile reactivity makes it an attractive starting material for the synthesis of more complex molecules.[2] It is utilized as an intermediate in the production of pharmaceuticals, specialty polymers, and as a stabilizer in various polymeric materials.[1][3]

Synthetic Methodology: The Selective Bromination of Pentaerythritol

The primary and most established method for the synthesis of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is the selective hydrobromination of pentaerythritol. This reaction aims to replace one of the four hydroxyl groups of pentaerythritol with a bromine atom.

Reaction Principle and Key Considerations

The reaction proceeds by the nucleophilic attack of a bromide ion on a protonated hydroxyl group of pentaerythritol. To achieve selective mono-bromination and avoid the formation of di-, tri-, and tetra-brominated byproducts, careful control of the reaction conditions is paramount. Key factors influencing the selectivity and yield include:

-

Stoichiometry of Reactants: A controlled molar ratio of pentaerythritol to the brominating agent is crucial. Using a limited amount of the brominating agent favors the formation of the mono-substituted product.

-

Catalyst: The use of an aliphatic carboxylic acid, most commonly acetic acid, as a catalyst is frequently reported.[4] The acid is believed to protonate the hydroxyl group, making it a better leaving group, and may also polarize the H-Br bond, enhancing the nucleophilicity of the bromide ion.

-

Temperature and Reaction Time: Optimization of these parameters is essential to drive the reaction towards the desired product while minimizing the formation of byproducts and decomposition. Reaction temperatures typically range from 85°C to 135°C.[4]

-

Solvent: An inert solvent is often employed to facilitate the reaction and control the temperature.

Reaction Mechanism

The proposed mechanism for the acid-catalyzed monobromination of pentaerythritol is as follows:

-

Protonation of a Hydroxyl Group: The acidic catalyst (e.g., HBr or acetic acid) protonates one of the hydroxyl groups of pentaerythritol, converting it into a good leaving group (water).

-

Nucleophilic Attack by Bromide: A bromide ion (from HBr) acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group.

-

Departure of Water: The attack of the bromide ion leads to the displacement of a water molecule, forming the C-Br bond.

Caption: Proposed mechanism for the acid-catalyzed monobromination of pentaerythritol.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-. This protocol is a composite of best practices derived from established literature.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) |

| Pentaerythritol | 115-77-5 | 136.15 |

| Hydrobromic acid (48% aq.) | 10035-10-6 | 80.91 |

| Glacial Acetic Acid | 64-19-7 | 60.05 |

| Toluene | 108-88-3 | 92.14 |

| Sodium Bicarbonate | 144-55-8 | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

| Ethanol | 64-17-5 | 46.07 |

| Water (distilled) | 7732-18-5 | 18.02 |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Crystallizing dish

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add pentaerythritol (34.0 g, 0.25 mol), glacial acetic acid (7.5 g, 0.125 mol), and toluene (150 mL).

-

Heating: Begin stirring the mixture and heat it to 80-90°C using a heating mantle.

-

Addition of Hydrobromic Acid: Once the pentaerythritol is partially dissolved, slowly add 48% aqueous hydrobromic acid (42.1 mL, 0.375 mol) dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, increase the temperature to bring the mixture to a gentle reflux (approximately 110-120°C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and add 100 mL of water.

-

Neutralization: Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine all the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield a crude, often oily or semi-solid product.

Purification by Recrystallization

-

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent mixture. A mixture of water and ethanol (e.g., 1:20 v/v) has been reported to be effective for similar compounds.[3] Toluene or a mixture of toluene and heptane can also be explored.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₁BrO₃ |

| Molecular Weight | 199.04 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 75-77 °C[5] |

| Solubility | Soluble in methanol, ethyl acetate, and DCM.[6] |

Spectroscopic Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | m | 6H | -CH ₂OH |

| ~3.5 | s | 2H | -CH ₂Br |

| ~2.5-3.0 | br s | 3H | -OH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the hydroxyl protons may exchange with D₂O.

The carbon-13 NMR spectrum indicates the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~60-65 | -C H₂OH |

| ~45-50 | Quaternary C |

| ~35-40 | -C H₂Br |

Note: These are predicted chemical shifts and should be confirmed with experimental data.

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H stretching (hydroxyls) |

| 2850-3000 | Medium | C-H stretching (aliphatic) |

| 1400-1475 | Medium | C-H bending |

| 1000-1200 | Strong | C-O stretching (primary alcohols) |

| 550-650 | Medium | C-Br stretching |

Source: Adapted from typical IR absorption frequencies.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern for fragments containing a bromine atom.

| m/z | Proposed Fragment |

| 198/200 | [M]⁺ (Molecular ion) |

| 181/183 | [M - OH]⁺ |

| 169/171 | [M - CH₂OH]⁺ |

| 119 | [M - Br]⁺ |

| 91 | [C(CH₂OH)₃]⁺ |

Note: This is a predicted fragmentation pattern and should be verified by experimental data.

Safety and Handling

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The synthesis should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- via the selective bromination of pentaerythritol is a well-established and reliable method. By carefully controlling the reaction parameters, particularly the stoichiometry of the reactants and the reaction temperature, a good yield of the desired mono-brominated product can be achieved. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize and validate this versatile chemical intermediate for their specific applications.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 5). Exploring the Synthesis Pathways and Applications of 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). US3932541A - Process for the preparation of brominated pentaerythritols.

-

MySkinRecipes. (n.d.). 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol. Retrieved from [Link]

- Google Patents. (n.d.). DE2741407A1 - Highly pure di:bromo-neopentyl-glycol prepn. - from pentaerythritol and hydrogen bromide, as flame proofing component for polyester(s) and polyurethane(s).

-

SpectraBase. (n.d.). 2-Hydroxymethyl-1,3-propanediol. Retrieved from [Link]

- Google Patents. (n.d.). CA1058223A - Removal of hbr from brominated pentaerythritols.

-

BMRB. (n.d.). bmse000303 1,3-Propanediol. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. Retrieved from [Link]

Sources

- 1. 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | C5H11BrO3 | CID 87954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 4. US3932541A - Process for the preparation of brominated pentaerythritols - Google Patents [patents.google.com]

- 5. 2-(BROMOMETHYL)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL | 19184-65-7 [chemicalbook.com]

- 6. 19184-65-7 CAS MSDS (2-(BROMOMETHYL)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

"CAS number 19184-65-7 chemical properties"

An In-depth Technical Guide to the Chemical and Biological Properties of Plicamycin (CAS: 18378-89-7)

Introduction

Plicamycin, also known by the names Mithramycin and Mithracin, is a polyketide antibiotic with potent antineoplastic properties.[1][2] Originally isolated from the bacterium Streptomyces plicatus, it belongs to the aureolic acid group of antibiotics.[1][3] Historically, Plicamycin was utilized in chemotherapy regimens for the treatment of specific malignancies, notably testicular cancer, and for the management of hypercalcemia associated with advanced cancers.[4][5][6] However, due to significant toxicity, its clinical application has been largely discontinued, and the drug is no longer in production for therapeutic use.[1][2][4]

Despite its clinical withdrawal, Plicamycin remains a valuable tool in biomedical research. Its well-defined mechanism of action, centered on the inhibition of RNA synthesis and specific transcription factors, makes it a critical compound for studying gene regulation and developing novel therapeutic strategies.[3][7][8] This guide provides a comprehensive overview of the chemical properties, mechanism of action, analytical methodologies, and biological context of Plicamycin for researchers, scientists, and drug development professionals.

Physicochemical Properties

Plicamycin is a complex glycosidic molecule characterized as a yellow, crystalline powder.[4] It is hygroscopic and demonstrates instability with exposure to light, heat, and acidic conditions (pH below 4).[4][5] Careful handling and storage are paramount to maintaining its structural integrity and biological activity.

Table 1: Summary of Physicochemical Properties of Plicamycin

| Property | Value | Source(s) |

| CAS Number | 18378-89-7 | [8][9] |

| Molecular Formula | C₅₂H₇₆O₂₄ | [1][4][9] |

| Molecular Weight | 1085.15 g/mol | [1][4][9] |

| Appearance | Yellow, crystalline solid/powder | [3][4][9] |

| Melting Point | 180-183 °C | [9] |

| Solubility | Soluble in DMSO (≥20 mg/mL), ethanol (≥10 mg/mL), lower alcohols, acetone, ethyl acetate, and water. Moderately soluble in chloroform. Slightly soluble in ether and benzene. | [3][8][9] |

| Storage | Store as a powder at -20°C for up to 3 years. Store stock solutions in a suitable solvent at -80°C for up to 1 year. | [8][10] |

| Optical Rotation | [α]D²⁰ -51° (c = 0.4 in ethanol) | [9] |

Mechanism of Action: A Dual Inhibitory Role

The biological activity of Plicamycin stems from its ability to interfere with fundamental cellular processes, primarily DNA transcription. It exhibits a dual mechanism involving direct DNA binding and targeted inhibition of a key transcription factor.

Inhibition of RNA Synthesis via DNA Binding

The primary mechanism involves the formation of a stable complex with double-stranded DNA.[3][5] In the presence of divalent cations such as Mg²⁺, Plicamycin preferentially binds to GC-rich sequences in the minor groove of the DNA helix.[3][5][11] This binding physically obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting DNA-dependent RNA synthesis.[1][4][5] This global suppression of transcription disrupts the production of proteins and other essential molecules, leading to cytotoxic effects in rapidly dividing cells, which explains its antineoplastic activity.[3]

Caption: Plicamycin binds to GC-rich DNA, inhibiting RNA polymerase and halting transcription.

Selective Inhibition of Specificity Protein 1 (Sp1)

Beyond its general effect on transcription, Plicamycin is a potent and selective inhibitor of the Specificity protein 1 (Sp1) transcription factor.[7][8][10] Sp1 plays a crucial role in the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis.[3] By binding to the GC-rich Sp1 binding sites on gene promoters, Plicamycin displaces Sp1, preventing it from activating the transcription of its target oncogenes.[10][12] This targeted inhibition is a key contributor to its anti-cancer effects and is an area of active investigation for developing new cancer therapeutics with potentially lower toxicity.[7][12]

Mechanism in Hypercalcemia

Plicamycin's ability to lower serum calcium levels is attributed to its inhibitory effect on osteoclasts, the cells responsible for bone resorption.[3][5] The precise mechanism involves rendering osteoclasts unable to respond fully to parathyroid hormone, which normally stimulates bone breakdown.[5] This effect is likely a consequence of inhibiting the RNA synthesis necessary for osteoclast function.[5]

Caption: Plicamycin displaces the Sp1 transcription factor from gene promoters, inhibiting oncogene expression.

Experimental and Analytical Protocols

Accurate quantification and biological assessment of Plicamycin require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the standard for purity and concentration determination.

Protocol: Quantitative Analysis by HPLC

This protocol is based on the United States Pharmacopeia (USP) method for Plicamycin assay.[13]

Objective: To determine the concentration and purity of a Plicamycin sample.

Materials:

-

Plicamycin sample

-

USP Plicamycin Reference Standard (RS)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Purified water

-

Low-actinic glassware (e.g., amber vials)

-

HPLC system with a UV detector (278 nm) and a C18 column (L1 packing, 4.6-mm × 25-cm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 0.01 M phosphoric acid solution in purified water.

-

Mix 650 mL of 0.01 M phosphoric acid with 350 mL of acetonitrile.

-

Filter and degas the resulting mobile phase.

-

-

Standard Preparation:

-

Accurately weigh a quantity of USP Plicamycin RS and dissolve it in the mobile phase to create a stock solution of 500 µg/mL.

-

Perform serial dilutions of the stock solution with the mobile phase to obtain standard solutions with final concentrations of 50, 100, and 150 µg/mL.

-

-

Assay (Sample) Preparation:

-

Accurately weigh approximately 5 mg of the Plicamycin sample into a 50-mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL. Mix thoroughly.

-

-

Chromatographic System Setup:

-

Column: C18 (L1), 4.6-mm × 25-cm

-

Detector Wavelength: 278 nm

-

Flow Rate: Approximately 1.3 mL/min

-

Injection Volume: 10 µL

-

System Suitability: Perform replicate injections of a standard solution. The relative standard deviation (RSD) should not exceed 2.0%.

-

-

Data Acquisition and Analysis:

-

Separately inject equal volumes (10 µL) of the standard solutions and the assay preparation.

-

Record the chromatograms and measure the peak responses. The retention time for Plicamycin is approximately 13 minutes.[13]

-

Generate a standard curve by plotting the peak responses of the standard preparations against their concentrations (µg/mL).

-

Using the linear regression of the standard curve, determine the concentration (C) of Plicamycin in the assay preparation.

-

Calculate the potency of the sample in µg of Plicamycin per mg using the formula: Potency (µg/mg) = (50 * C) / W, where W is the initial weight (in mg) of the Plicamycin sample taken.[13]

-

Caption: Workflow for the quantitative analysis of Plicamycin using HPLC.

Biological Activity and Research Applications

While its clinical use is limited by severe side effects, including hepatotoxicity and hemorrhagic syndrome, Plicamycin's potent biological activities make it an indispensable research compound.[2][5][14]

-

Cancer Research: It is widely used in vitro to study cancers dependent on Sp1-regulated gene expression.[12] For example, it has shown efficacy in experimental models of gastrointestinal stromal tumors and prostate cancer by inhibiting proliferation and transcription of critical oncogenes.[12][15] It serves as a positive control for Sp1 inhibition and a tool to validate Sp1 as a therapeutic target.

-

Neuroprotective Effects: Emerging research suggests that by inhibiting Sp1, Plicamycin can modulate the expression of genes involved in neurodegenerative diseases, indicating potential neuroprotective effects.[10]

-

Drug Development: Plicamycin serves as a scaffold for the development of new analogues.[12][16] Researchers are creating semi-synthetic versions of the molecule to retain the Sp1 inhibitory activity while reducing the associated systemic toxicity, with the goal of creating safer and more effective cancer therapeutics.[12][16]

Conclusion

Plicamycin (CAS: 18378-89-7) is a molecule of significant scientific interest, defined by its complex chemical structure and potent biological activity. Its ability to bind GC-rich DNA and selectively inhibit the Sp1 transcription factor makes it a powerful inhibitor of cell growth and proliferation. Though its journey as a clinical therapeutic was cut short by severe toxicity, its role has evolved. Today, Plicamycin is a cornerstone research tool, enabling scientists to dissect the complexities of gene regulation, validate novel therapeutic targets, and engineer the next generation of safer, more specific anti-cancer agents. A thorough understanding of its chemical properties, mechanisms, and analytical protocols is essential for any researcher leveraging this compound to advance the frontiers of science and medicine.

References

-

Mithramycin | C52H76O24 | CID 163659 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Plicamycin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 9, 2026, from [Link]

-

Mithracin (Plicamycin): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 9, 2026, from [Link]

-

Plicamycin. (n.d.). ChemIDplus. Retrieved January 9, 2026, from [Link]

-

Plicamycin. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Plicamycin, chemical structure, molecular formula, Reference Standards. (n.d.). uspbpep.com. Retrieved January 9, 2026, from [Link]

-

Riu, M., et al. (2015). Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer. Oncotarget, 6(12), 10096-10109. Retrieved January 9, 2026, from [Link]

-

Plicamycin. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 9, 2026, from [Link]

-

Nunn, C., et al. (2019). Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF. Biomedical Chromatography, 33(7), e4544. Retrieved January 9, 2026, from [Link]

-

Boichuk, S., et al. (2014). Unbiased compound screening identifies unexpected drug sensitivities and novel treatment options for gastrointestinal stromal tumors. Cancer Research, 74(4), 1202-1213. Retrieved January 9, 2026, from [Link]

-

Godfrey, T. E. (1971). Mithramycin for hypercalcemia of malignant disease. California Medicine, 115(4), 1-4. Retrieved January 9, 2026, from [Link]

Sources

- 1. Plicamycin - Wikipedia [en.wikipedia.org]

- 2. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rpicorp.com [rpicorp.com]

- 4. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mithracin (Plicamycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Mithramycin for hypercalcemia of malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rpicorp.com [rpicorp.com]

- 9. Plicamycin [drugfuture.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Research Products International Corp PLICAMYCIN [MITHRAMYCIN A], 5 MG, | Fisher Scientific [fishersci.com]

- 12. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uspbpep.com [uspbpep.com]

- 14. Plicamycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. Unbiased compound screening identifies unexpected drug sensitivities and novel treatment options for gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Monobromoneopentyltriol

Introduction: Unveiling Monobromoneopentyltriol, a Versatile Building Block

Monobromoneopentyltriol, systematically known as 2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol, is a unique polyol derivative of pentaerythritol. Its structure, featuring a central quaternary carbon, three primary hydroxyl groups, and a reactive bromomethyl moiety, makes it a valuable intermediate in various fields, particularly in pharmaceutical synthesis and polymer chemistry. The strategic placement of a single bromine atom provides a site for nucleophilic substitution, while the three hydroxyl groups offer opportunities for esterification, etherification, and other derivatizations. This trifunctional nature allows for the construction of complex molecular architectures, making a thorough understanding of its physical properties paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key physical properties of monobromoneopentyltriol, detailed experimental protocols for their determination with an emphasis on the rationale behind the procedures, and insights into the implications of these properties for its application.

Core Physical and Chemical Identifiers

A foundational understanding of a compound begins with its fundamental identifiers and properties. Below is a summary for monobromoneopentyltriol.

| Property | Value | Source(s) |

| CAS Number | 19184-65-7 | |

| Molecular Formula | C₅H₁₁BrO₃ | |

| Molecular Weight | 199.04 g/mol | |

| Appearance | White to light beige crystalline powder or solid. | |

| Melting Point | 70-77 °C | |

| Boiling Point | 373.4±42.0 °C (Predicted) | |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol. | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Experimental Determination of Physical Properties: Methodologies and Rationale

Accurate determination of physical properties is crucial for the successful application of any chemical compound. The following sections provide detailed, self-validating protocols for key physical properties of monobromoneopentyltriol, grounded in established laboratory practices.

Melting Point Determination: A Gateway to Purity Assessment

The melting point is a critical physical property that provides a preliminary indication of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of monobromoneopentyltriol using a mortar and pestle. This ensures uniform heat transfer throughout the sample.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (70-77 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium to be established.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Causality and Field Insights: A slow heating rate near the melting point is crucial for accuracy. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide and high melting range. For a high-purity sample of monobromoneopentyltriol, a narrow melting range of 1-2 °C is expected.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Assessment: Predicting Behavior in Solution

Solubility is a critical parameter, especially in drug development, as it influences bioavailability and formulation strategies. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

-

System Preparation: Prepare saturated solutions of monobromoneopentyltriol in various solvents of interest (e.g., water, ethanol, ethyl acetate) in sealed flasks. Ensure an excess of the solid is present to guarantee saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A modified method involving a heating and cooling cycle can sometimes shorten this equilibration time.

-

Phase Separation: Allow the flasks to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to achieve clear separation.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of monobromoneopentyltriol in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), after creating a calibration curve with known concentrations.

Causality and Field Insights: Maintaining a constant temperature is critical as solubility is temperature-dependent. The choice of analytical method for quantification should be validated for linearity, accuracy, and precision to ensure trustworthy results. For early-stage drug discovery, a kinetic solubility assessment, where the compound is first dissolved in DMSO and then diluted in an aqueous buffer, can be a faster, high-throughput alternative.

Diagram of the Shake-Flask Solubility Workflow

Caption: Shake-Flask Method for Solubility.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound. For monobromoneopentyltriol, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are key techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For monobromoneopentyltriol, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) and carbon-bromine (C-Br) groups.

Expected IR Absorption Bands:

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1260 cm⁻¹, corresponding to the primary alcohol C-O bonds.

-

C-Br stretch: A band in the region of 500-600 cm⁻¹.

Experimental Protocol: Thin Solid Film Method

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of monobromoneopentyltriol in a few drops of a volatile solvent like methylene chloride or acetone.

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Spectral Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Causality and Field Insights: The thin solid film method is often preferred for its simplicity and the avoidance of interfering peaks from mulling agents like Nujol. The thickness of the film is crucial; if the peaks are too intense (flat-topped), the film is too thick and should be remade with a more dilute solution. Conversely, if peaks are too weak, more solution can be added and the solvent evaporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For monobromoneopentyltriol, ¹H and ¹³C NMR are essential.

Expected ¹H NMR Signals:

-

-CH₂OH protons: A signal for the six equivalent protons of the three hydroxymethyl groups. The chemical shift will be influenced by the solvent and concentration.

-

-CH₂Br protons: A signal for the two protons of the bromomethyl group, expected to be at a higher chemical shift (downfield) due to the deshielding effect of the bromine atom.

-

-OH protons: A signal for the three hydroxyl protons, which may be broad and its chemical shift can vary depending on the solvent, temperature, and concentration. It may exchange with D₂O.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh about 10 mg of monobromoneopentyltriol and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient.

-

Data Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Causality and Field Insights: The choice of deuterated solvent is important. DMSO-d₆ is often a good choice for polyols as it can help in observing the hydroxyl proton signals, which are often exchanged in CDCl₃. For quantitative NMR (qHNMR), a precisely weighed internal standard is added to the sample, allowing for the determination of the absolute quantity of the analyte.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of monobromoneopentyltriol (199.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Peaks: Common fragmentation pathways for alcohols include the loss of water (H₂O) and alkyl groups. The loss of the bromine atom or HBr is also expected.

Safety and Handling

Monobromoneopentyltriol is classified as an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated area or a fume hood, and consult the full Safety Data Sheet (SDS) before use.

Applications and Significance in Research and Development

Monobromoneopentyltriol serves as a crucial building block due to its polyfunctionality. As a derivative of pentaerythritol, it finds applications in areas where precise molecular architecture is required.

-

Pharmaceutical Intermediates: The compound's structure allows for the synthesis of complex molecules with potential therapeutic applications. The bromomethyl group can be converted to other functional groups, and the hydroxyl groups can be used to attach the molecule to other scaffolds or to modify its solubility and pharmacokinetic properties.

-

Polymer Chemistry: The three hydroxyl groups make it a suitable cross-linking agent or monomer in the synthesis of polyesters, polyurethanes, and other polymers. The bromine atom can be used to introduce flame-retardant properties into the polymer backbone.

-

Supramolecular Chemistry: Pentaerythritol-derived molecules are used to create complex supramolecular structures like gelators.

The physical properties detailed in this guide are essential for optimizing reaction conditions, purification processes, and formulation development in these applications.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of monobromoneopentyltriol, grounded in established scientific principles and experimental protocols. By understanding and accurately measuring these properties, researchers, scientists, and drug development professionals can effectively utilize this versatile compound in their respective fields. The methodologies and insights presented herein are intended to serve as a practical resource for ensuring the quality, consistency, and successful application of monobromoneopentyltriol in scientific discovery and innovation.

References

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

PubChem. 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-. [Link]

-

University of California, Los Angeles (UCLA) Chemistry Department. Sample preparation for FT-IR. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Study.com. 4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR spectra of solids are most commonly run as

A Technical Guide to 2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol: A Versatile Trifunctional Building Block for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol (CAS No: 19184-65-7), a unique trifunctional chemical intermediate. Its structure, featuring a reactive bromomethyl group alongside three primary hydroxyl moieties, makes it a highly valuable building block in pharmaceutical development, polymer science, and specialized organic synthesis. This document details its nomenclature, physicochemical properties, synthesis pathways, core reactivity, and applications. A detailed experimental protocol for a representative nucleophilic substitution reaction is provided to illustrate its practical utility for research scientists and drug development professionals.

Nomenclature and Structural Elucidation

The compound referred to as "1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-" is systematically named under IUPAC nomenclature as 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol .[1] It is also known by synonyms such as Pentaerythritol monobromide and Tris(hydroxymethyl)(bromomethyl)methane.[1][2]

The core of the molecule is a propane-1,3-diol backbone. The central carbon atom (C2) is quaternary, bonded to a bromomethyl (-CH₂Br) group, a hydroxymethyl (-CH₂OH) group, and the two hydroxyl-bearing carbons of the propanediol chain. This unique arrangement provides distinct reactive sites for sequential and selective functionalization.

Caption: Chemical structure of 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol.

Physicochemical Properties

This compound is typically supplied as a white to light beige crystalline powder.[2][3] Its key properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 19184-65-7 | [1][4][5] |

| Molecular Formula | C₅H₁₁BrO₃ | [1][6][7] |

| Molecular Weight | 199.04 g/mol | [1][5][6] |

| Melting Point | 70-77 °C | [2][8][9] |

| Physical Form | Solid, Crystalline Powder | [3][5][9] |

| Storage Conditions | Room temperature, inert atmosphere, keep in a dark place | [3][5] |

| Purity | Typically ≥98% | [5][10] |

Synthesis Pathway and Mechanistic Considerations

The primary route for synthesizing 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol is the selective monobromination of pentaerythritol.[11] Pentaerythritol, C(CH₂OH)₄, possesses four equivalent primary hydroxyl groups. The synthetic challenge lies in controlling the reaction stoichiometry and conditions to favor the substitution of only one hydroxyl group, minimizing the formation of di- and tri-brominated byproducts.[12]

The reaction is typically achieved using a brominating agent like hydrogen bromide (HBr) in the presence of a catalyst. The causality behind this choice is the ability of HBr to protonate a hydroxyl group, converting it into a good leaving group (water), which can then be displaced by a bromide ion via an SN2 mechanism.

Caption: General synthesis pathway via selective bromination of pentaerythritol.

Core Reactivity and Applications in Drug Development

The synthetic utility of this molecule stems from its orthogonal reactive sites. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, while the three hydroxyl groups can be protected, oxidized, or used as points for ester or ether linkages.[11]

Applications include:

-

Scaffold Development: It serves as a rigid, compact core for building complex molecules. The three hydroxyl groups can be functionalized with pharmacophores or solubilizing groups, while the bromomethyl handle allows for covalent attachment to proteins or other biomolecules.

-

Pharmaceutical Intermediates: It is a key starting material for synthesizing more complex active pharmaceutical ingredients (APIs).[11][13] Its structure allows for the introduction of a quaternary center functionalized for specific biological targets.

-

Polymer and Materials Science: The multiple hydroxyl groups enable its use as a cross-linking agent or monomer in the production of specialty polymers and dendrimers.[13]

Experimental Protocol: Nucleophilic Substitution

This protocol describes a representative procedure for the nucleophilic substitution of the bromide atom, a foundational reaction for utilizing this building block. The reaction with sodium azide is chosen as a model system due to its reliability and the utility of the resulting azide for further "click chemistry" modifications.

Objective: To synthesize 2-(azidomethyl)-2-(hydroxymethyl)propane-1,3-diol.

Materials:

-

2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Separatory funnel

-

Rotary evaporator

Workflow Diagram:

Caption: Experimental workflow for a model nucleophilic substitution reaction.

Step-by-Step Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol (5.0 g, 25.1 mmol).

-

Reagent Addition: Add sodium azide (1.96 g, 30.1 mmol) followed by 50 mL of anhydrous DMF.

-

Heating and Reaction: Attach a condenser and heat the mixture to 80 °C in a heating mantle. Stir vigorously.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), eluting with a 10% methanol in dichloromethane mixture. The disappearance of the starting material spot indicates completion (typically 12-18 hours).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 2-(azidomethyl)-2-(hydroxymethyl)propane-1,3-diol.

Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as NMR spectroscopy (disappearance of the -CH₂Br signal and appearance of a new -CH₂N₃ signal) and IR spectroscopy (presence of a strong azide stretch at ~2100 cm⁻¹).

Safety and Handling

2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol is classified as an irritant.[1] Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements:

-

Precautions:

-

Handling: Use in a well-ventilated area, such as a chemical fume hood.[4] Avoid all personal contact, including inhalation.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials like strong oxidizing agents.[4][9]

Conclusion

As a Senior Application Scientist, it is my assessment that 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol is a cornerstone intermediate for chemists in drug discovery and materials science. Its well-defined structure, featuring orthogonally reactive functional groups, provides a reliable and versatile platform for constructing complex molecular architectures. The methodologies for its synthesis and subsequent functionalization are robust and scalable. Proper adherence to safety protocols is essential for its handling, but its potential to accelerate the development of novel pharmaceuticals and advanced materials is significant.

References

-

PubChem. (n.d.). 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(bromomethyl)-2-(hydroxymethyl)-1,3-propanediol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis Pathways and Applications of 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol. Retrieved from [Link]

Sources

- 1. 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | C5H11BrO3 | CID 87954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol 19184-65-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. 19184-65-7 CAS MSDS (2-(BROMOMETHYL)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | 19184-65-7 [sigmaaldrich.com]

- 6. 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol | 19184-65-7 | UAA18465 [biosynth.com]

- 7. 2-(BROMOMETHYL)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL | 19184-65-7 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. fishersci.com [fishersci.com]

- 10. 19184-65-7 Cas No. | 2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | Apollo [store.apolloscientific.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol [myskinrecipes.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Molecular Weight and Isomeric Complexity of C5H11BrO3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C5H11BrO3 represents a calculated molecular weight that is fundamental to the identification and characterization of compounds with this composition. However, for professionals in research and drug development, the molecular weight value alone is insufficient. This technical guide provides an in-depth analysis of C5H11BrO3, moving beyond a simple calculation to explore the critical concepts of monoisotopic mass versus average molecular weight, the significance of isomerism, and the advanced analytical techniques required for unambiguous structural elucidation. Understanding these principles is paramount for ensuring the accuracy, reproducibility, and safety of scientific research and pharmaceutical development.

Calculation and Significance of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. However, the term can refer to two distinct values: the average molecular weight and the monoisotopic mass. The choice between these values is dictated by the analytical context.

Average Molecular Weight (Molar Mass)

The average molecular weight, or molar mass, is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element.[1] This value is essential for stoichiometric calculations in bulk chemistry, such as preparing solutions or determining reaction yields, where one is dealing with a statistical distribution of isotopes.[2]

The calculation for the average molecular weight of C5H11BrO3 is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[3][4]

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol )[4][5] | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 199.044 |

Thus, the average molecular weight of C5H11BrO3 is 199.044 g/mol .

Monoisotopic Mass

In contrast, the monoisotopic mass is calculated using the mass of the most abundant stable isotope of each element.[1][6] This value is of paramount importance in high-resolution mass spectrometry (HRMS), an analytical technique that can distinguish between molecules with different isotopic compositions.[2] For drug discovery and metabolite identification, accurate mass measurements using HRMS are critical for determining the elemental composition of a molecule with high confidence.[7][8]

| Element | Symbol | Quantity | Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

| Carbon | ¹²C | 5 | 12.00000 | 60.00000 |

| Hydrogen | ¹H | 11 | 1.00783 | 11.08613 |

| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |

| Oxygen | ¹⁶O | 3 | 15.99491 | 47.98473 |

| Total | 197.98920 |

The monoisotopic mass of C5H11BrO3 is 197.98920 Da . A search of the PubChem database confirms a monoisotopic mass of 197.98917 Da for this molecular formula.[9]

The Challenge of Isomerism

A single molecular formula can represent multiple distinct chemical structures, known as isomers.[10] These isomers share the same molecular weight but can have vastly different physical, chemical, and biological properties. For the formula C5H11BrO3, the number of possible structural isomers is extensive, encompassing various functional groups and carbon skeletons.

For example, while no specific, named compounds with the formula C5H11BrO3 are prominently documented in databases like PubChem[9], we can infer potential structures based on related compounds like C5H11BrO. Isomers of C5H11BrO include bromopentanols[11], bromo-ethoxypropanes[12][13], and bromo-methoxybutanes[14]. Extrapolating to C5H11BrO3, isomers could include:

-

Brominated dihydroxy ethers: e.g., 1-bromo-2,3-dihydroxy-4-methoxypentane.

-

Brominated carboxylic acids with hydroxyl groups: e.g., 4-bromo-3-hydroxy-2-(hydroxymethyl)butanoic acid.

-

Brominated esters: e.g., methyl 2-bromo-3,4-dihydroxybutanoate.

The structural differences between these isomers would lead to significant variations in reactivity, solubility, toxicity, and pharmacological activity. Therefore, simply confirming the molecular weight is only the first step; identifying the exact isomeric structure is crucial.

A Validated Workflow for Structural Elucidation

To move from a molecular formula to an unambiguously identified compound, a multi-technique analytical approach is required. This workflow ensures that both the elemental composition and the precise atomic arrangement are confirmed.

Caption: Workflow for unambiguous identification of a C5H11BrO3 isomer.

Step 1: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

The initial and most critical step is to confirm the elemental composition.[15] HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts per million, ppm).[16][17]

Protocol:

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules that may correspond to the C5H11BrO3 formula.

-

Analysis: Acquire a full-scan mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF analyzer).[18]

-

Data Processing: The resulting spectrum will show a cluster of peaks for the molecular ion due to the natural abundance of isotopes (notably ¹³C and the nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br). The instrument software uses the measured m/z of the monoisotopic peak (containing ¹²C, ¹H, ¹⁶O, and ⁷⁹Br) to generate a list of possible elemental formulas that fall within the specified mass tolerance.

-

Validation: The correct formula, C5H11BrO3, is confirmed if its theoretical monoisotopic mass (197.98920 Da) matches the experimental mass with high accuracy.

The role of accurate mass measurement is indispensable in all stages of drug development, from metabolite identification to safety testing.[8][19][20][21]

Step 2: Structural Isomer Determination via Nuclear Magnetic Resonance (NMR)

Once the elemental formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise 3D structure of the molecule.[22][23] NMR provides information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).[24][25]

Protocol:

-

Sample Preparation: Dissolve a sufficient quantity (typically >1 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Acquisition:

-

¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), relative numbers (integration), and neighboring protons (spin-spin splitting).[26]

-

¹³C NMR: Shows the number of unique carbon environments in the molecule. Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[24]

-

-

2D NMR Acquisition: To establish connectivity, a suite of two-dimensional experiments is performed:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

-

-

Structural Elucidation: By systematically interpreting the correlations from all NMR spectra, the complete bonding framework and, therefore, the specific isomeric structure can be determined.[22][23]

Conclusion

The molecular formula C5H11BrO3 corresponds to an average molecular weight of 199.044 g/mol and a monoisotopic mass of 197.98920 Da . For the scientific and drug development community, these values serve as the entry point to a rigorous analytical process. The potential for extensive isomerism makes it imperative to employ a combination of high-resolution mass spectrometry for elemental composition confirmation and multi-dimensional NMR spectroscopy for definitive structural elucidation. Adherence to this validated workflow ensures the scientific integrity required to advance research and develop safe and effective therapeutics.

References

-

ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available from: [Link]

-

Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Available from: [Link]

-

Thermopedia. ATOMIC WEIGHT. Available from: [Link]

-

IUPAC. Atomic Weights of the Elements 2023. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

-

Kind, T., & Fiehn, O. (2007). Elemental Composition determination based on MS. ResearchGate. Available from: [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

-

IUPAC. Standard atomic weights of 14 chemical elements revised. (2018). Available from: [Link]

-

Biology Stack Exchange. What is the difference between average and monoisotopic mass calculations of peptides?. (2013). Available from: [Link]

-

IUPAC. ATOMIC WEIGHTS OF THE ELEMENTS 2019. Available from: [Link]

-

Pediaa.Com. What is the Difference Between Monoisotopic Mass and Average Mass. (2024). Available from: [Link]

-

Hypha Discovery. Structure Elucidation by NMR. Available from: [Link]

-

Wikipedia. Standard atomic weight. Available from: [Link]

-

Mestrelab. Elemental Composition. Available from: [Link]

-

Wikipedia. Monoisotopic mass. Available from: [Link]

-

Spectroscopy Online. Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. Available from: [Link]

-

Separation Science. Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Available from: [Link]

-

Frontage Laboratories. Accurate Mass: The best solution for metabolite identification in discovery, development and clinical applications. Available from: [Link]

-

PubChemLite. C5H11BrO3 - Explore. Available from: [Link]

-

Bioinformatics - Oxford Academic. Elemental composition determination based on MSn. (2008). Available from: [Link]

-

Waters Corporation. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Available from: [Link]

-

Pharma's Almanac. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Available from: [Link]

-

Bioschemas. Monoisotopicmolecularweight. Available from: [Link]

-

PubChem. (3S)-1-bromo-3-methoxybutane. Available from: [Link]

-

LCGC. The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2017). Available from: [Link]

-

NCBI Bookshelf. Mass Spectrometer - StatPearls. (2024). Available from: [Link]

-

PubChem. Bromopentanol. Available from: [Link]

-

Pearson. Draw all the isomers that have molecular formula C5H11Br. Available from: [Link]

-

PubChem. 1-Bromo-1-ethoxypropane. Available from: [Link]

-

Quora. What are the isomers of C5H11Br?. (2019). Available from: [Link]

-

PubChemLite. 1-bromo-3-ethoxypropane (C5H11BrO). Available from: [Link]

Sources

- 1. pediaa.com [pediaa.com]

- 2. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 3. thermopedia.com [thermopedia.com]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. 2019 Atomic Weights [iupac.qmul.ac.uk]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. PubChemLite - C5H11BrO3 - Explore [pubchemlite.lcsb.uni.lu]

- 10. Draw all the isomers that have molecular formula C5H11Br. (Hint: ... | Study Prep in Pearson+ [pearson.com]

- 11. Bromopentanol | C5H11BrO | CID 11084262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Bromo-1-ethoxypropane | C5H11BrO | CID 21478527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - 1-bromo-3-ethoxypropane (C5H11BrO) [pubchemlite.lcsb.uni.lu]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. Elemental Composition [mestrelabcn.com]

- 16. academic.oup.com [academic.oup.com]

- 17. as.uky.edu [as.uky.edu]

- 18. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. frontagelab.com [frontagelab.com]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. pharmasalmanac.com [pharmasalmanac.com]

- 22. acdlabs.com [acdlabs.com]

- 23. hyphadiscovery.com [hyphadiscovery.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. jchps.com [jchps.com]

- 26. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

A Comprehensive Technical Guide to the Synthesis of 2-(bromomethyl)-2-(hydroxymethyl)-1,3-propanediol

Foreword: Understanding the Core Molecule

2-(bromomethyl)-2-(hydroxymethyl)-1,3-propanediol, also known as monobromopentaerythritol or pentaerythritol monobromide, is a key chemical intermediate whose value lies in its unique molecular architecture. Structurally, it features a central neopentane carbon core, with three primary hydroxyl (-OH) groups and one reactive bromomethyl (-CH₂Br) group. This arrangement provides a versatile platform for synthesizing more complex molecules; the hydroxyl groups can undergo esterification or etherification, while the bromomethyl group is an excellent leaving group, making it susceptible to nucleophilic substitution.[1] This dual reactivity makes it a valuable starting material in the pharmaceutical industry and for the development of specialty polymers and diagnostic reagents.[1]

This guide provides an in-depth exploration of the predominant synthesis route for this compound, focusing on the scientific principles, experimental considerations, and detailed protocols necessary for its successful preparation in a research and development setting.

The Primary Synthesis Pathway: Selective Hydrobromination of Pentaerythritol

The most common and industrially relevant method for producing 2-(bromomethyl)-2-(hydroxymethyl)-1,3-propanediol is the direct and selective hydrobromination of pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol).[2][3] Pentaerythritol, a readily available polyol, serves as the foundational scaffold for this transformation.[2][3]

The core of the synthesis involves the substitution of one of the four primary hydroxyl groups with a bromine atom using hydrogen bromide (HBr). The challenge lies in controlling the reaction to favor the formation of the monobrominated product while minimizing the formation of di-, tri-, and tetra-brominated byproducts.[4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution mechanism, likely Sₙ2, facilitated by an acidic catalyst. The key steps are:

-

Protonation of the Hydroxyl Group: In the presence of a strong acid like HBr and often a carboxylic acid catalyst, a hydroxyl group on the pentaerythritol molecule is protonated. This is a critical activation step, as it converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).

-

Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, then attacks the carbon atom bearing the protonated hydroxyl group.

-

Departure of Leaving Group: The attack occurs concurrently with the departure of the water molecule, resulting in the formation of the C-Br bond.

Controlling the stoichiometry and reaction conditions is paramount to achieving high selectivity for the monobrominated product. Using a molar excess of pentaerythritol relative to HBr can favor monosubstitution, but more commonly, the reaction is controlled by temperature and reaction time.

Visualizing the Core Reaction

Caption: Core synthesis of the target compound via hydrobromination.

Critical Parameters and Experimental Choices

The Role of the Catalyst

While HBr is the brominating agent, the reaction is often sluggish without a catalyst. Aliphatic carboxylic acids, such as acetic acid, are frequently employed to improve reaction rates and yields.[5][6] Patents describe using 0.8 to 25 mole percent of an aliphatic carboxylic acid (C2 to C8) relative to the pentaerythritol.[5] The carboxylic acid acts as a co-catalyst, aiding in the protonation of the hydroxyl group and maintaining an acidic environment conducive to the substitution reaction.

Solvent Systems and Temperature Control

The reaction is typically conducted in the liquid phase at temperatures ranging from 85°C to 135°C.[5] The choice of solvent is critical for managing temperature, ensuring homogeneity, and facilitating the removal of water, a byproduct of the reaction.

-

Aqueous HBr: Using concentrated aqueous HBr can serve as both the reagent and a solvent. However, the water formed during the reaction can dilute the acid and potentially slow the reaction rate.[5]

-

Inert Organic Solvents: Solvents like perchloroethylene or aromatic hydrocarbons (toluene, xylene) can be used.[7][8][9] A key advantage of this approach is the ability to remove water azeotropically as it forms, driving the reaction equilibrium towards the products.[7][8] This continuous removal of water is a technique cited for producing high-purity product.[8]

Managing Byproducts

The primary challenge in this synthesis is controlling the degree of bromination. Over-bromination leads to the formation of dibromoneopentyl glycol (2,2-bis(bromomethyl)-1,3-propanediol) and tribromoneopentyl alcohol.[4] The reaction conditions outlined in various patents are designed to optimize the yield of the desired monobrominated product.

| Parameter | Condition / Reagent | Rationale / Impact | Reference |

| Brominating Agent | Hydrogen Bromide (HBr) | Provides the bromide nucleophile and acidic environment. | [5] |

| Starting Material | Pentaerythritol | Provides the four-carbon backbone with four primary hydroxyls. | [2] |

| Catalyst | Acetic Acid (or other C2-C8 carboxylic acids) | Facilitates protonation of the hydroxyl group, making it a better leaving group. | [5][6] |

| Temperature | 85°C - 135°C | Balances reaction rate against selectivity. Higher temperatures can lead to over-bromination. | [5] |

| Solvent | Perchloroethylene, Toluene, Water | Affects reaction homogeneity and allows for azeotropic removal of water to drive the reaction. | [7][8] |

| Pressure | Atmospheric or slightly superatmospheric | Standard operating condition for this type of reaction. | [5] |

Experimental Protocol: A Validated Approach

This protocol is a synthesized methodology based on principles described in the referenced literature, particularly U.S. Patent 3,932,541.[5] It is designed as a self-validating system where purification and characterization confirm the success of the synthesis.

Materials and Equipment

-

Reagents: Pentaerythritol (technical grade), Hydrogen Bromide (48% aqueous solution or anhydrous gas), Acetic Acid (glacial), Perchloroethylene, Sodium Bicarbonate (saturated solution), Anhydrous Magnesium Sulfate.

-

Equipment: Three-neck round-bottom flask, mechanical stirrer, condenser, thermometer, heating mantle, gas inlet tube (if using HBr gas), separatory funnel, rotary evaporator, recrystallization flasks, Büchner funnel, vacuum filtration apparatus, melting point apparatus, GC-MS, FT-IR spectrometer.

Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reactor Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and gas inlet, charge pentaerythritol (e.g., 4.0 moles), perchloroethylene (e.g., 350 mL), and glacial acetic acid (e.g., 0.9 moles).[7]

-